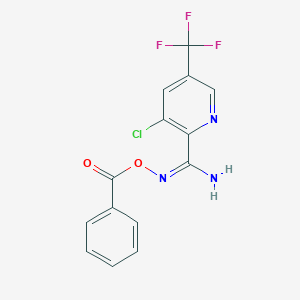
N'-(benzoyloxy)-3-chloro-5-(trifluoromethyl)-2-pyridinecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the introduction of the trifluoromethyl group. Trifluoromethylation reactions are important transformations in the research and development of drugs, agrochemicals, and functional materials . An oxidation/reduction process of trifluoromethyl-containing compounds is thought to be involved in many recently tested catalytic trifluoromethylation reactions .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The trifluoromethyl group is known to profoundly alter the physical, chemical, and biological properties of organic molecules . The near orthogonal angle between the donor and acceptor is helpful for the efficient separation of frontier molecular orbitals .Chemical Reactions Analysis
Trifluoromethyl-containing compounds are known to undergo a variety of chemical reactions. For example, they can participate in transition metal-mediated trifluoromethylation reactions . The elucidation of distinct protein conformers or states by fluorine (19F) NMR requires fluorinated moieties whose chemical shifts are most sensitive to subtle changes in the local dielectric and magnetic shielding environment .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the trifluoromethyl group. Trifluoromethyl ketones are exceedingly valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . The incorporation of fluorinated units into organic molecules can profoundly alter their physical, chemical, and biological properties .Scientific Research Applications
Synthesis of Biologically Important Compounds A study by Zheng et al. (2014) presents a methodology for synthesizing 1,2,4-triazolo[1,5-a]pyridines, highlighting the potential use of related compounds in creating biologically significant structures through metal-free oxidative N-N bond formation. This process features high yields and short reaction times, indicating the relevance of similar compounds in medicinal chemistry (Zisheng Zheng et al., 2014).
Advanced Polymeric Materials Research by Wang et al. (2006) explores the synthesis of novel polyimides derived from pyridine-containing aromatic dianhydride monomers, suggesting that compounds with similar structures could be used in creating new materials with exceptional thermal stability, mechanical properties, and low dielectric constants. These materials have potential applications in electronics and aerospace industries (Xiaolong Wang et al., 2006).
Chemical Synthesis and Modification Keumi et al. (1990) demonstrate the use of 2-(Trifluoroacetoxy)pyridine for trifluoroacetylating arenes under Friedel–Crafts conditions, leading to the production of trifluoromethyl aryl ketones. This showcases the potential of related compounds in facilitating chemical modifications and synthesis with high efficiency and selectivity (T. Keumi et al., 1990).
Methodologies in Organic Synthesis Prasad et al. (2005) discuss a 'green' methodology for benzoylation of nucleosides using benzoyl cyanide in an ionic liquid, which could be extended to similar compounds for efficient and selective modification of nucleosides and other molecules. This approach is significant for pharmaceutical synthesis and other areas requiring selective functionalization (A. Prasad et al., 2005).
Future Directions
The future directions for research on this compound could include further exploration of its synthesis, characterization, and potential applications. The last decade has seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs . This suggests that there is significant interest in developing new methods for the synthesis of trifluoromethyl-containing compounds and exploring their potential applications in various fields .
Mechanism of Action
Target of Action
Similar compounds have been found to target the werner (wrn) helicase . WRN helicase plays a crucial role in DNA repair and replication, and its inhibition can lead to genomic instability, a key hallmark of cancer .
Mode of Action
Related compounds have been shown to inhibit wrn helicase, thereby disrupting dna repair and replication processes . This disruption can lead to genomic instability and potentially inhibit the proliferation of cancer cells .
Biochemical Pathways
The inhibition of wrn helicase can impact several dna repair pathways, including base excision repair (ber), nucleotide excision repair (ner), and mismatch repair (mmr) . These pathways are critical for maintaining genomic integrity and disruptions can lead to the accumulation of mutations and genomic instability .
Result of Action
The inhibition of wrn helicase and the resulting disruption of dna repair and replication processes can lead to genomic instability . This instability can potentially inhibit the proliferation of cancer cells .
properties
IUPAC Name |
[(E)-[amino-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene]amino] benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3N3O2/c15-10-6-9(14(16,17)18)7-20-11(10)12(19)21-23-13(22)8-4-2-1-3-5-8/h1-7H,(H2,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYWMIBQQYREGDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)ON=C(C2=C(C=C(C=N2)C(F)(F)F)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)O/N=C(\C2=C(C=C(C=N2)C(F)(F)F)Cl)/N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(benzoyloxy)-3-chloro-5-(trifluoromethyl)-2-pyridinecarboximidamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

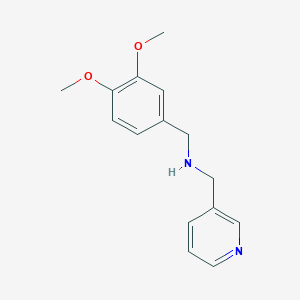
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2875411.png)
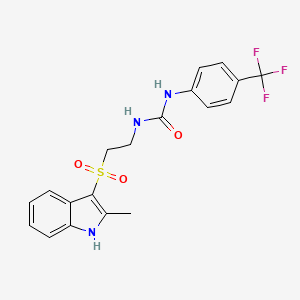


![N-Methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]but-2-ynamide](/img/structure/B2875415.png)
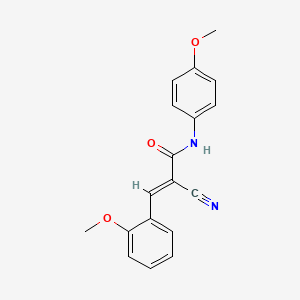

![4-chloro-3-[(3,4-dimethylphenyl)sulfamoyl]benzoic Acid](/img/structure/B2875421.png)
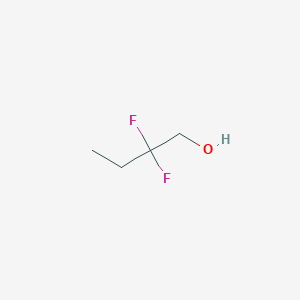
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(p-tolyl)methanone](/img/structure/B2875424.png)

![3-(4-methoxybenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2875426.png)
![2-[3-(4-chlorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2875428.png)